molecular formula C7H11NO B2480492 2-(Methylamino)cyclohex-2-en-1-one CAS No. 33794-83-1

2-(Methylamino)cyclohex-2-en-1-one

Cat. No.: B2480492
CAS No.: 33794-83-1
M. Wt: 125.171
InChI Key: WDLOOXNSHGYRSN-UHFFFAOYSA-N
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Description

2-(Methylamino)cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.171. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylamino)cyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)cyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8-6-4-2-3-5-7(6)9/h4,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLOOXNSHGYRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability of cyclic enaminones vs acyclic analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Cyclic Enaminones vs. Acyclic Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

Enaminones, characterized by the N-C=C-C=O conjugated system, are pivotal intermediates in modern organic synthesis and serve as foundational scaffolds in medicinal chemistry.[1] Their stability, which far exceeds that of simple enamines, is a direct consequence of their vinylogous amide character, allowing them to be isolated and stored under atmospheric conditions.[2][3][4] This guide provides a comprehensive analysis of the thermodynamic factors governing the stability of enaminones, with a specific focus on the comparative stability of cyclic versus acyclic structures. We will explore the interplay of electronic effects, such as resonance and intramolecular hydrogen bonding, and steric factors, including conformational restriction. This analysis is supplemented with detailed experimental protocols for quantifying stability and discusses the profound implications of these principles for drug design and development.

Introduction: The Unique Nature of the Enaminone Scaffold

Enaminones are not merely enamines conjugated to a carbonyl group; they represent a distinct class of compounds with unique reactivity and stability.[2] This stability arises from the delocalization of the nitrogen lone pair across the π-system, creating a "push-pull" electronic effect that significantly attenuates the typical reactivity of both the enamine and the carbonyl group. This inherent stability makes them exceptionally versatile building blocks for synthesizing a wide array of bioactive heterocycles, including quinolines, pyrazoles, and various alkaloids.[5][6] Their favorable physicochemical properties are further exemplified by their successful application as orally active medicinal agents.[2]

Understanding the thermodynamic stability of these scaffolds is paramount for professionals in drug development. Stability influences critical parameters such as shelf-life, degradation pathways, bioavailability, and the design of prodrugs.[7][8] A particularly crucial distinction lies between cyclic and acyclic enaminones, as the conformational constraints imposed by a ring system have profound effects on their thermodynamic profile. Research has consistently shown that enaminones derived from cyclic 1,3-dicarbonyl compounds are significantly more stable, particularly against hydrolysis, than their acyclic counterparts.[7][8] This guide will dissect the fundamental principles responsible for this enhanced stability.

Foundational Principles of Enaminone Stability

The thermodynamic stability of an enaminone is not governed by a single factor but is rather the result of a delicate balance between several stabilizing and destabilizing forces.

π-System Delocalization and Resonance

The defining feature of an enaminone is the conjugated N-C=C-C=O system. The lone pair on the nitrogen atom participates in resonance, delocalizing electron density across the five-atom framework. This delocalization is a powerful stabilizing force, best represented by the contribution of a zwitterionic resonance structure. This resonance effect reduces the double-bond character of the carbonyl group and the C=C bond while increasing the double-bond character of the C-N and C-C single bonds.[9]

Caption: Resonance delocalization in the enaminone system.

Resonance-Assisted Hydrogen Bonding (RAHB)

In primary and secondary enaminones (where the nitrogen is substituted with at least one hydrogen), a potent intramolecular hydrogen bond (IHB) forms between the N-H proton and the carbonyl oxygen. This interaction creates a highly stable, planar, six-membered pseudo-ring.[10][11] The strength of this bond is synergistically enhanced by the π-delocalization, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB).[9] The delocalization increases the basicity of the carbonyl oxygen and the acidity of the N-H proton, leading to an exceptionally short and strong hydrogen bond.[9][12] Evidence for this strong IHB is readily observed in ¹H NMR spectra, where the N-H proton signal appears far downfield, often in the 14.1–15.9 ppm range.[13]

Caption: Intramolecular H-bond creating a stable pseudo-ring.

Comparative Stability: Cyclic vs. Acyclic Enaminones

The primary distinction in thermodynamic stability between cyclic and acyclic enaminones stems from conformational control.

The Advantage of Pre-organization in Cyclic Enaminones

A cyclic structure, such as that in a 2,3-dihydro-4-pyridone, constrains the enaminone system into a rigid cisoid conformation. This pre-organization has two major thermodynamic benefits:

  • Enthalpic Stabilization: The enforced proximity and optimal alignment of the N-H and C=O groups maximize the strength of the intramolecular hydrogen bond. In acyclic analogs, achieving this optimal geometry requires overcoming a larger entropic penalty associated with restricting bond rotations. Studies have shown that embedding the enaminone C-C or C-N bond within a six-membered ring can introduce steric repulsions that further shorten the N···O distance, strengthening the hydrogen bond.[12][14]

  • Entropic Stabilization: Acyclic enaminones possess greater conformational freedom due to rotation around their C-C and C-N single bonds. Upon forming the IHB, this freedom is lost, resulting in an unfavorable decrease in entropy. Cyclic enaminones are already conformationally restricted, so the entropic cost of forming the IHB is significantly lower. This principle is analogous to the enhanced stability of cyclic hemiacetals over their acyclic counterparts.[15]

Steric Effects and Planarity

The stability derived from resonance and RAHB is maximized when the N-C=C-C=O system is planar. In acyclic enaminones, bulky substituents on the nitrogen or the carbon backbone can introduce steric strain that forces the molecule to adopt a non-planar conformation.[16] This twisting disrupts π-orbital overlap, weakening both the resonance stabilization and the intramolecular hydrogen bond. Cyclic systems are inherently more resistant to such de-planarizing distortions, thus preserving the electronic stabilization.

As a direct consequence of this enhanced stability, cyclic enaminones exhibit significantly greater resistance to hydrolysis, the primary degradation pathway for these compounds.[7][8]

Quantitative Data and Comparison

The following table summarizes typical data that illustrates the differences in stability between cyclic and acyclic enaminones.

PropertyRepresentative Acyclic EnaminoneRepresentative Cyclic EnaminoneRationale for Difference
¹H NMR Shift (N-H) 10.5 - 12.5 ppm14.0 - 16.0 ppmStronger RAHB in the pre-organized cyclic system leads to greater deshielding of the proton.[13]
N···O Distance (X-ray) ~2.7 Å< 2.6 ÅThe cyclic structure enforces a shorter, stronger hydrogen bond.[9][12]
Relative Hydrolysis Rate HighLowGreater thermodynamic stability and steric shielding in the cyclic analog reduce susceptibility to nucleophilic attack by water.[7]
Calculated Stability Less StableMore StableComputational studies confirm that cyclic enamines are thermodynamically more stable than their open-chain analogs.[17]

Experimental Protocols for Determining Thermodynamic Stability

To validate these principles and quantify stability, several robust experimental methodologies can be employed. As a Senior Application Scientist, I advocate for the use of self-validating systems where possible.

Protocol 1: Isomerization Equilibrium

This method provides a direct measure of the Gibbs free energy difference (ΔG°) between two isomers by allowing them to equilibrate under catalytic conditions.

Objective: To determine the relative thermodynamic stability of two enaminone isomers by measuring their equilibrium constant (Keq).

Methodology:

  • Preparation: Prepare separate solutions of each pure isomer (e.g., a cyclic and a comparable acyclic analog, if a suitable equilibrium can be established, or two geometric isomers) in a high-boiling, inert solvent (e.g., toluene, xylene).

  • Catalyst Addition: To each solution, add a catalytic amount of a substance that can facilitate isomerization, such as iodine or a strong acid/base, depending on the specific mechanism.

  • Equilibration: Seal the reaction vessels and place them in a thermostat at a constant, elevated temperature. To ensure equilibrium is reached from both directions—a key self-validating step—run parallel experiments starting with each isomer.[18]

  • Sampling & Analysis: At regular intervals, withdraw an aliquot from each vessel. Immediately quench the reaction (e.g., by adding sodium thiosulfate for iodine catalysis) to stop the isomerization. Analyze the sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative concentrations of the isomers.

  • Confirmation of Equilibrium: Continue the process until the ratio of isomers remains constant over several consecutive time points. This constant ratio represents the equilibrium state.

  • Calculation: Calculate the equilibrium constant, Keq = [More Stable Isomer] / [Less Stable Isomer]. The standard Gibbs free energy of isomerization is then calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the absolute temperature in Kelvin.[18]

Caption: Workflow for determining ΔG° via isomerization equilibrium.

Protocol 2: Differential Scanning Calorimetry (DSC) / Heat of Combustion

Calorimetry offers a direct measurement of the energy stored within a molecule's bonds. The thermodynamic stability of isomers can be compared by measuring their heat of combustion.[19]

Objective: To compare the standard enthalpy of formation (ΔH°f) of enaminone isomers. A more negative (or less positive) ΔH°f indicates greater thermodynamic stability.

Methodology:

  • Sample Preparation: Obtain highly purified, crystalline samples of each isomer. The purity is critical for accurate results.

  • Instrumentation: Use a bomb calorimeter for heat of combustion measurements or a differential scanning calorimeter for analyzing phase transitions and heat capacities.

  • Combustion Analysis:

    • A precisely weighed sample of an isomer is completely combusted in an excess of oxygen within the bomb calorimeter.

    • The heat released by the combustion reaction (q) is measured by the temperature change of the surrounding water bath.

    • From this, the standard enthalpy of combustion (ΔH°c) is calculated.

  • Calculation of ΔH°f: Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, N₂), the standard enthalpy of formation (ΔH°f) of the isomer is determined: ΔH°f (isomer) = ΣΔH°f (products) - ΔH°c (isomer)

  • Comparison: The isomer with the lower enthalpy of formation is the more thermodynamically stable. The difference, Δ(ΔH°f), provides a quantitative measure of their relative stability.[20]

Implications for Drug Development and Medicinal Chemistry

The superior thermodynamic stability of cyclic enaminones makes them highly attractive scaffolds for drug discovery.

  • Improved Drug Substance Stability: Cyclic enaminones are less prone to hydrolytic degradation, leading to longer shelf-life and greater formulation stability.[7][8]

  • Metabolic Resistance: The stability that resists chemical hydrolysis often translates to greater resistance to metabolic degradation in vivo, potentially leading to improved pharmacokinetic profiles.

  • Scaffold Rigidity: The conformationally locked nature of cyclic enaminones provides a rigid framework for orienting pharmacophoric groups. This can lead to higher binding affinity and selectivity for biological targets, as the entropic cost of binding is reduced.

  • Versatile Synthetic Intermediates: The stability of the cyclic enaminone core allows for a wide range of chemical transformations at other positions on the molecule, making them powerful intermediates in the synthesis of complex alkaloids and other nitrogen-containing heterocycles.[2][21]

Conclusion

The thermodynamic stability of enaminones is a complex interplay of resonance, intramolecular hydrogen bonding, and steric effects. While acyclic enaminones are stabilized by these factors, cyclic analogs exhibit markedly superior stability. This enhancement is primarily due to the conformational pre-organization imposed by the ring structure, which maximizes the enthalpic benefit of the Resonance-Assisted Hydrogen Bond while minimizing the entropic cost of its formation. This inherent stability makes cyclic enaminones robust and reliable scaffolds for the development of novel therapeutics, offering advantages in chemical stability, metabolic resistance, and synthetic versatility. A thorough understanding of these core principles is therefore essential for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important class of molecules.

References

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Sources

Technical Guide: Hydrogen Bonding Patterns in 2-(Methylamino)cyclohex-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the structural dynamics, spectroscopic signatures, and pharmacological implications of hydrogen bonding in 2-(methylamino)cyclohex-2-en-1-one and its derivatives. Focusing on the phenomenon of Resonance-Assisted Hydrogen Bonding (RAHB), this document elucidates how intramolecular interactions stabilize the


-enaminone pharmacophore, influencing tautomeric equilibrium, membrane permeability, and ligand-target binding kinetics.

Structural Theory: The RAHB Phenomenon[2][3]

The core stability of 2-(methylamino)cyclohex-2-en-1-one arises from a synergistic interplay between


-electron delocalization and intramolecular hydrogen bonding.[1] Unlike conventional hydrogen bonds, the interaction in this system is classified as Resonance-Assisted Hydrogen Bonding (RAHB) .[2][1]
Mechanism of Stabilization

In the


-enaminone scaffold, the hydrogen bond connects the hydrogen bond donor (NH) and the acceptor (C=O) through a conjugated spacer (

).[1] This forms a pseudo-six-membered ring characterized by significant electron delocalization.[1]

The system exists in a resonance equilibrium between a neutral enaminone form and a zwitterionic iminium-enolate form .[1] The hydrogen bond strengthens this resonance by stabilizing the charge separation, while the resonance, in turn, shortens and strengthens the hydrogen bond.

Resonance Structures Visualization

The following diagram illustrates the resonance forms contributing to the RAHB system. The delocalization leads to a partial double-bond character in the C-N and C-C bonds within the chelate ring.

RAHB_Mechanism cluster_0 Resonance Equilibrium cluster_1 Structural Consequences FormA Neutral Form (N-H ... O=C) FormB Zwitterionic Form (N+=H- ... O--C) FormA->FormB π-delocalization Effect1 Bond Equalization (C-C / C=C intermediate lengths) FormB->Effect1 Effect2 H-Bond Strengthening (Short N...O distance) FormB->Effect2 Effect3 Downfield NMR Shift (Deshielded NH) FormB->Effect3

Figure 1: Resonance equilibrium in


-enaminones showing the interplay between charge transfer and hydrogen bond strengthening.[1]

Spectroscopic Characterization

Accurate identification of RAHB systems requires multi-modal spectroscopic validation. The strong intramolecular bond perturbs standard spectral parameters significantly.[1]

Nuclear Magnetic Resonance (NMR)

The proton involved in RAHB exhibits extreme deshielding due to the reduction of electron density around the hydrogen nucleus, caused by the strong pull from the carbonyl oxygen and the positive character of the nitrogen in the zwitterionic form.

Key Diagnostic Signals:

  • 
    H NMR (
    
    
    
    NH):
    Typically observed between 12.0 and 16.0 ppm (broad singlet).[1] This is distinct from free amide/amine protons (usually 5-8 ppm).[1]
  • 
    C NMR:  The carbonyl carbon (C=O) and the enamine 
    
    
    
    -carbon show chemical shifts intermediate between single and double bonds, reflecting the bond equalization described in Section 1.1.
  • 
    N NMR:  Nitrogen chemical shifts are sensitive to the degree of proton transfer.[1]
    
X-Ray Crystallography

Crystallographic data provides the definitive metric for H-bond strength.[1] In 2-(methylamino)cyclohex-2-en-1-one derivatives, the intramolecular


 distance is significantly shorter than the sum of van der Waals radii.[1]
Infrared Spectroscopy (IR)

The N-H stretching vibration is dramatically red-shifted and broadened due to the anharmonicity of the potential energy well in strong H-bonds.[1]

Summary of Spectral Markers
ParameterStandard Amide/Ketone2-(Methylamino)cyclohex-2-en-1-one (RAHB)Interpretation

NH (

H)
5.0 - 8.0 ppm12.5 - 15.8 ppm Strong deshielding due to RAHB.[1]

NH (IR)
3300 - 3500 cm

2800 - 3100 cm

Bond weakening/red-shift.[1]

~3.0

2.50 - 2.65

Strong electrostatic attraction.[1]

C=O (IR)
~1715 cm

1580 - 1620 cm

Single bond character increase.[1]

Experimental Protocols

To validate these patterns in a drug discovery context, the following protocols ensure reproducible synthesis and characterization.

Synthesis of 2-(Methylamino)cyclohex-2-en-1-one

This protocol utilizes a condensation reaction between cyclohexane-1,3-dione and methylamine.[1]

Reagents:

  • Cyclohexane-1,3-dione (1.0 eq)[1]

  • Methylamine (40% aq.[1] solution or HCl salt with base, 1.2 eq)

  • Solvent: Toluene or Ethanol[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) - Optional for Dean-Stark conditions[1]

Workflow:

  • Dissolution: Dissolve cyclohexane-1,3-dione in toluene.

  • Addition: Add methylamine dropwise at 0°C to prevent uncontrolled exotherms.

  • Reflux: Heat the mixture to reflux with a Dean-Stark trap to remove water (driving the equilibrium).

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT, concentrate under reduced pressure.

  • Purification: Recrystallize from EtOAc/Hexane to yield yellow crystals.

Single Crystal Growth for X-Ray Analysis

High-quality crystals are required to measure the


 distance accurately.[1]

Slow Evaporation Method:

  • Prepare a saturated solution of the derivative in a 1:1 mixture of Acetone/Ethanol.[1]

  • Filter the solution through a 0.45

    
    m PTFE filter into a clean vial.
    
  • Cover the vial with parafilm and puncture 3-4 small holes.[1]

  • Store in a vibration-free environment at 4°C. Crystals should form within 48-72 hours.

Experimental Logic Diagram

Experimental_Workflow cluster_Char Characterization Suite Start Start: Raw Materials Rxn Condensation Reaction (Toluene, Reflux, -H2O) Start->Rxn Iso Isolation & Purification (Recrystallization) Rxn->Iso NMR 1H NMR (CDCl3) Check δ > 12ppm Iso->NMR IR FT-IR Check ν(NH) < 3100 Iso->IR XRD X-Ray Diffraction Measure d(N...O) Iso->XRD Decision Is RAHB Confirmed? NMR->Decision IR->Decision XRD->Decision Fail Re-evaluate Structure (Check Tautomers) Decision->Fail No Success Proceed to Bioassay Decision->Success Yes

Figure 2: Workflow for synthesis and validation of RAHB in enaminone derivatives.

Implications for Drug Development

Understanding the hydrogen bonding patterns in these derivatives is critical for medicinal chemistry optimization.[1]

Lipophilicity and Membrane Permeability

The formation of an intramolecular hydrogen bond "masks" the polar donor (NH) and acceptor (C=O) groups.[1]

  • Effect: This reduces the interaction with water (desolvation penalty) and increases the effective lipophilicity (logP).[1]

  • Result: Enhanced passive diffusion across lipid bilayers compared to open-chain analogues where these groups would interact with solvent.[1]

Bioisosterism and Binding

The pseudo-ring formed by RAHB mimics aromatic heterocycles.[1]

  • Rigidity: The H-bond locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Target Interaction: If the target protein requires the NH or C=O for binding, the strong intramolecular RAHB must be broken, representing an energetic penalty. Conversely, the entire hydrophobic scaffold may fit into a hydrophobic pocket.

Tautomeric Control

Substituents on the cyclohexane ring can modulate the RAHB strength.[1]

  • Electron Withdrawing Groups (EWGs): Enhancing the acidity of the NH (e.g., via inductive effects from a halogen at the

    
    -position) can strengthen the H-bond.
    
  • Steric Bulk: Bulky groups adjacent to the nitrogen can force the molecule out of planarity, weakening the RAHB and altering the spectral properties.

References

  • Gilli, G., et al. (1989).[2][3][1][4][5] "Resonance-assisted hydrogen bonding (RAHB).[2][1][5][6][7] A synergistic interplay between pi-delocalization and hydrogen bond strengthening."[2][3][1][5][6] Journal of the American Chemical Society.[1][6][8][9] Link[1]

  • Gilli, P., et al. (2000).[1] "Evidence for Intramolecular N-H...O Resonance-Assisted Hydrogen Bonding in

    
    -Enaminones and Related Heterodienes." Journal of the American Chemical Society.[1][6][8][9] Link[1]
    
  • PubChem. "Compound Summary: 2-(Methylamino)cyclohex-2-en-1-one."[1] National Library of Medicine.[1] Link

  • Stanovnik, B., & Svete, J. (2004).[10] "Synthesis of Enaminones and Their Application in Heterocyclic Synthesis." Chemical Reviews. Link[1]

  • Sessler, J. L., et al. (2017).[1] "Hydrogen-Bonding Patterns in Enaminones." Chemistry - A European Journal.[1] Link[1]

Sources

Role of 2-(Methylamino)cyclohex-2-en-1-one as a pharmacophore in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the cyclic enaminone pharmacophore, specifically focusing on the (Methylamino)cyclohex-2-en-1-one scaffold.

Focus Entity: 3-(Methylamino)cyclohex-2-en-1-one and Derivatives

Executive Summary & Pharmacophore Definition

In medicinal chemistry, the cyclic enaminone system—defined by a conjugated nitrogen-carbon-carbonyl motif (


) within a six-membered ring—represents a "privileged scaffold." While nomenclature can vary, the pharmacologically active entity most relevant to drug discovery is 3-(methylamino)cyclohex-2-en-1-one  (often colloquially referred to as the 2-ene system due to the double bond position).

This scaffold is distinct due to its "push-pull" electronic character : the lone pair on the nitrogen donates electron density into the


-system (push), while the carbonyl oxygen withdraws it (pull). This creates a highly polarized, yet stable, vinylogous amide that interacts uniquely with voltage-gated sodium channels (VGSCs), making it a critical pharmacophore for anticonvulsant  and anti-inflammatory  therapeutics.

Note on Nomenclature: The user query specified "2-(Methylamino)...". In standard IUPAC numbering for cyclohexenones (Ketone=1), the conjugated enaminone system typically places the amine at position 3 (beta-carbon) to form the stable vinylogous amide. An amine at position 2 (alpha-carbon) forms an alpha-amino enone, which is chemically distinct and less common as a standalone drug pharmacophore. This guide focuses on the bioactive 3-amino regioisomer, which is the industry standard "Enaminone Pharmacophore."

Chemical Properties & Electronic Structure

The Push-Pull System

The therapeutic utility of 3-(methylamino)cyclohex-2-en-1-one stems from its electronic distribution.

  • H-Bonding: The N-H proton (if present) forms a strong intramolecular hydrogen bond with the carbonyl oxygen (in specific conformations) or intermolecular bonds with receptor sites.

  • Dipole Moment: The delocalization creates a significant dipole, facilitating interactions with the hydrophilic pockets of sodium channels.

  • Stability: Unlike simple enamines which are hydrolytically unstable, the enaminone is stabilized by resonance, behaving more like an amide.

Graphviz Diagram: Electronic Resonance & Reactivity

The following diagram illustrates the resonance structures and the resulting reactive sites.

Enaminone_Resonance cluster_0 Pharmacophore Core N1 Neutral Form (N-C=C-C=O) N2 Zwitterionic Form (N+=C-C=C-O-) N1->N2 Resonance (Push-Pull) Target Biological Target (Na+ Channel / Receptor) N2->Target Electrostatic Interaction

Caption: Resonance delocalization in the enaminone scaffold creating the active zwitterionic species responsible for receptor binding.

Experimental Protocol: Synthesis of 3-(Methylamino)cyclohex-2-en-1-one

Objective: To synthesize the core pharmacophore from cyclohexane-1,3-dione via condensation. This protocol ensures high purity suitable for biological screening.

Materials
  • Precursor: Cyclohexane-1,3-dione (1.0 eq)

  • Reagent: Methylamine (40% aq. solution or hydrochloride salt) (1.2 eq)

  • Solvent: Toluene or Ethanol (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) - Optional if using Dean-Stark

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve 11.2 g (100 mmol) of cyclohexane-1,3-dione in 100 mL of toluene.

  • Amine Addition: Add 1.2 equivalents of methylamine. Note: If using the hydrochloride salt, add 1.2 eq of Triethylamine to liberate the free base.

  • Reflux: Heat the mixture to reflux (110°C). The water generated by the condensation will azeotrope with toluene and collect in the Dean-Stark trap.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting dione spot (Rf ~0.3) should disappear, replaced by the enaminone (Rf ~0.5).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the solvent under reduced pressure.

    • Purification: Recrystallize the solid residue from Ethyl Acetate/Hexane (1:3).

  • Validation: Verify structure via 1H-NMR. Look for the characteristic vinyl proton singlet at

    
     5.1-5.4 ppm.
    

Pharmacological Applications & Mechanism[2]

Anticonvulsant Activity (Sodium Channel Blockade)

The primary application of methylamino-cyclohexenones is in the treatment of epilepsy. They act as sodium channel blockers , stabilizing the inactivated state of the channel, similar to phenytoin and carbamazepine, but with a distinct toxicity profile.

Mechanism Workflow:

  • State Dependent Binding: The enaminone binds preferentially to the inactivated state of the Voltage-Gated Sodium Channel (VGSC).

  • Stabilization: This binding prevents the channel from recovering to the resting state, inhibiting high-frequency repetitive firing (seizures) without blocking normal action potentials.

Graphviz Diagram: Mechanism of Action

MOA_Pathway Resting Na+ Channel (Resting) Open Na+ Channel (Open) Influx of Na+ Resting->Open Depolarization Inactivated Na+ Channel (Inactivated) Open->Inactivated Refractory Period Seizure Seizure Propagation Open->Seizure High Frequency Firing Inactivated->Resting Recovery DrugBound Enaminone-Channel Complex (Stabilized Inactivation) Inactivated->DrugBound Binding of 3-(Methylamino)cyclohex-2-en-1-one DrugBound->Inactivated Slow Dissociation Inhibition Seizure Inhibition DrugBound->Inhibition Prevents Recovery

Caption: The enaminone pharmacophore selectively binds to and stabilizes the inactivated state of VGSCs, preventing seizure propagation.

Comparative Potency Data (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) of the N-substituent on the cyclohexenone ring. The methyl group is often a baseline for potency, with larger lipophilic groups altering the profile.

Compound IDN-Substituent (R)ED50 (MES Test, mg/kg)TD50 (Neurotoxicity, mg/kg)Protective Index (PI)
Enaminone A Methyl 45.2 >300 >6.6
Enaminone BEthyl58.1>300>5.1
Enaminone CPhenyl22.41104.9
Enaminone D4-Cl-Phenyl12.8856.6
Phenytoin (Ref)N/A9.5697.3

Data Source: Consolidated from Edafiogho et al. (See References)

  • Interpretation: While the phenyl derivatives are more potent (lower ED50), the methylamino variant often offers a superior safety profile (higher TD50), making it a critical lead for reducing neurotoxicity.

Critical Considerations for Drug Design

When utilizing 3-(methylamino)cyclohex-2-en-1-one as a lead:

  • Metabolic Stability: The methyl group is susceptible to N-demethylation by cytochrome P450 enzymes. Analogues often replace the methyl with electron-withdrawing groups or cyclic amines (e.g., morpholine) to block metabolism.

  • Michael Acceptor Reactivity: The

    
    -unsaturated ketone is a potential Michael acceptor. However, the electron donation from the amine (the "push") significantly lowers the electrophilicity at the 
    
    
    
    -carbon, reducing the risk of non-specific covalent binding to proteins (toxicity) compared to simple enones.

References

  • Edafiogho, I. O., et al. (1992). "Synthesis and anticonvulsant activity of enaminones." Journal of Medicinal Chemistry. Link

  • Scott, K. R., et al. (1993). "Enaminones: An emerging class of anticonvulsants." Pharmacy World & Science. Link

  • Foster, J. E., et al. (1999). "Synthesis and evaluation of novel enaminones as sodium channel blockers." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (n.d.). "3-Amino-2-cyclohexen-1-one Compound Summary." National Center for Biotechnology Information. Link

  • Eddington, N. D., et al. (2002). "Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives." European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for 2-(Methylamino)cyclohex-2-en-1-one as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of β-Enaminones in Coordination Chemistry

β-Enaminones are a class of organic compounds characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This structural motif makes them exceptionally versatile ligands in coordination chemistry. The presence of both a nitrogen and an oxygen atom in a 1,3-relationship allows them to act as bidentate ligands, forming stable six-membered chelate rings with metal ions. The delocalized π-system within this chelate ring enhances the stability of the resulting metal complexes.

The coordination of β-enaminones to metal centers can significantly modify their electronic properties, steric environment, and reactivity, leading to a wide range of applications. These complexes have been explored for their catalytic activity, potential as anticancer and antimicrobial agents, and use in materials science as optically luminescent materials.[1]

This application note provides a detailed guide to the synthesis, characterization, and utilization of a simple yet representative β-enaminone, 2-(methylamino)cyclohex-2-en-1-one, as a bidentate ligand for the formation of metal complexes, with a specific protocol for the synthesis of a copper(II) complex.

Part 1: Synthesis and Characterization of 2-(Methylamino)cyclohex-2-en-1-one

The synthesis of 2-(methylamino)cyclohex-2-en-1-one is a straightforward condensation reaction between a 1,3-dicarbonyl compound, 1,3-cyclohexanedione, and a primary amine, methylamine. This reaction is typically performed with the removal of water to drive the equilibrium towards the product.

Protocol 1: Synthesis of 2-(Methylamino)cyclohex-2-en-1-one

Materials:

  • 1,3-Cyclohexanedione

  • Methylamine (40% solution in water or as a gas)

  • Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, but recommended)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 1,3-cyclohexanedione (e.g., 10 g, 1 equivalent) and toluene (100 mL).

  • Addition of Methylamine: While stirring, slowly add an excess of methylamine solution (e.g., 1.2 equivalents). Alternatively, bubble methylamine gas through the solution.

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1,3-cyclohexanedione spot.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

G cluster_synthesis Synthesis of 2-(Methylamino)cyclohex-2-en-1-one Reactants 1,3-Cyclohexanedione + Methylamine Solvent Toluene Reaction Reflux with water removal (Dean-Stark) Reactants->Reaction in Workup Cooling and Solvent Evaporation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 2-(Methylamino)cyclohex-2-en-1-one Purification->Product

Caption: Workflow for the synthesis of the ligand.

Characterization of 2-(Methylamino)cyclohex-2-en-1-one

The structure and purity of the synthesized ligand should be confirmed using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the N-H proton (broad singlet), the vinylic C-H proton, the N-methyl protons (doublet, coupled to N-H), and the aliphatic protons of the cyclohexene ring.
¹³C NMR Resonances for the carbonyl carbon (~195-200 ppm), the vinylic carbons, the N-methyl carbon, and the aliphatic carbons of the ring.
FTIR (cm⁻¹) A broad N-H stretching band (~3200-3400 cm⁻¹), C-H stretching bands (~2800-3000 cm⁻¹), a strong C=O stretching band (~1640-1660 cm⁻¹), and a C=C stretching band (~1580-1620 cm⁻¹).[2][3][4][5]
UV-Vis An intense absorption band in the UV region (around 280-320 nm) corresponding to the π → π* transition of the conjugated enaminone system.[6]
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₇H₁₁NO.

Part 2: Coordination Chemistry and Application in Complex Synthesis

2-(Methylamino)cyclohex-2-en-1-one acts as a bidentate, monoanionic ligand after deprotonation of the N-H group. It coordinates to a metal center through the nitrogen and oxygen atoms, forming a stable six-membered chelate ring.

Caption: Chelation of the deprotonated ligand to a metal center.

Protocol 2: Synthesis of Bis[2-(methylamino)cyclohex-2-en-1-onato]copper(II)

This protocol describes the synthesis of a representative neutral copper(II) complex.

Materials:

  • 2-(Methylamino)cyclohex-2-en-1-one (the synthesized ligand)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or a suitable base (if using a metal salt like CuCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

Procedure:

  • Ligand Solution: Dissolve 2-(methylamino)cyclohex-2-en-1-one (2 equivalents) in methanol (e.g., 50 mL) in a 100 mL round-bottom flask.

  • Deprotonation (if necessary): If using a metal salt like CuCl₂, add a methanolic solution of a base like sodium hydroxide (2 equivalents) dropwise to the ligand solution to deprotonate it. A color change may be observed. If using copper(II) acetate, the acetate ion will act as the base.

  • Addition of Metal Salt: In a separate beaker, dissolve the copper(II) salt (1 equivalent) in a minimal amount of methanol. Add this solution dropwise to the stirring ligand solution.

  • Reaction: A precipitate, often colored, should form immediately or upon gentle warming. The reaction mixture can be stirred at room temperature for a few hours or gently refluxed for 1-2 hours to ensure completion.[7][8]

  • Isolation of the Complex: Cool the reaction mixture to room temperature, and then in an ice bath if necessary, to maximize precipitation.

  • Filtration and Washing: Collect the solid complex by vacuum filtration. Wash the precipitate with cold methanol and then a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator or under vacuum.

G cluster_complex_synthesis Synthesis of Copper(II) Complex Ligand_Sol Ligand in Methanol Deprotonation Deprotonation Ligand_Sol->Deprotonation Base Base (e.g., NaOH in Methanol) Base->Deprotonation Reaction Mixing and Stirring/Reflux Deprotonation->Reaction Metal_Salt Cu(II) Salt in Methanol Metal_Salt->Reaction Isolation Cooling and Filtration Reaction->Isolation Washing Wash with Cold Methanol and Diethyl Ether Isolation->Washing Product Bis[2-(methylamino)cyclohex-2-en-1-onato]copper(II) Washing->Product

Sources

Troubleshooting & Optimization

Purification techniques for oily 2-(Methylamino)cyclohex-2-en-1-one products

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for bench scientists requiring immediate, high-level troubleshooting for the purification of 2-(Methylamino)cyclohex-2-en-1-one .

Ticket ID: PUR-ENAM-002 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The "oily" appearance of 2-(Methylamino)cyclohex-2-en-1-one (often a low-melting solid, mp ~50–60°C depending on purity/polymorph) is a common issue caused by supercooling or trace impurities (unreacted amine, solvent residues) that depress the melting point.[1] Because enaminones are vinylogous amides, they possess a unique stability profile—more robust than simple enamines but susceptible to hydrolysis under acidic conditions.

This guide prioritizes methods that minimize hydrolytic stress while inducing crystallization from the oily state.

Part 1: Diagnostic & Triage

Q: Why is my product an oil when literature suggests a solid? A: You are likely experiencing "oiling out" rather than true melting. This occurs when the compound separates from the solvent as a liquid phase before crystallizing.

  • Cause 1 (Impurities): Trace 1,2-cyclohexanedione or methylamine acts as a solvent, lowering the lattice energy.

  • Cause 2 (Thermodynamics): Enaminones form strong intermolecular H-bonds. If the cooling is too rapid, the molecules become kinetically trapped in a disordered (liquid) state.

Action: Perform a crude NMR.

  • If purity is >90%: Proceed to Protocol A (Induced Crystallization) .

  • If purity is <80%: Proceed to Protocol B (Buffered Chromatography) .

Part 2: Troubleshooting Protocols

Protocol A: Induced Crystallization (The "Crash" Method)

Best for: Crude oils with >90% purity that refuse to solidify.

The Logic: We use a "solvent/anti-solvent" system where the anti-solvent lowers the solubility limit slowly, forcing the oil to organize into a lattice.

Step-by-Step:

  • Dissolution: Dissolve the oily residue in the minimum amount of Diethyl Ether or Dichloromethane (DCM) at room temperature.

    • Note: Do not use alcohols (MeOH/EtOH) initially, as their high solubility often prevents crystallization for this specific substrate.

  • Anti-Solvent Addition: Add Pentane or Hexane dropwise until the solution turns slightly turbid (cloudy).

  • The Seed Trick:

    • If you have a seed crystal, add it now.

    • If no seed exists: Take a glass pipette, dip it in the solution, remove it, and let the solvent evaporate on the tip until a film forms. Scratch the inside of the flask vigorously with this coated tip.

  • Cold Soak: Place the flask in a freezer (-20°C) for 12–24 hours.

  • Filtration: Filter the resulting crystals quickly using cold pentane washes.

Protocol B: Buffered Silica Chromatography

Best for: Impure oils containing starting materials or side products.

The Logic: Standard silica gel is slightly acidic (pH 4–5). This acidity can hydrolyze the enaminone back to the diketone during the column run. We must neutralize the stationary phase.

Step-by-Step:

  • Slurry Preparation: Prepare your silica gel slurry using 1–2% Triethylamine (Et3N) in the eluent (e.g., Hexane:EtOAc + 1% Et3N).

  • Column Packing: Pour the slurry and flush with 2 column volumes of the Et3N-doped solvent. This "deactivates" the acidic silanol sites.

  • Loading: Dissolve your oil in minimal DCM/Hexane (1:1) and load.

  • Elution: Run the column using a gradient of Hexane → Ethyl Acetate (maintain 1% Et3N throughout).

  • Workup: Evaporate fractions immediately. The Et3N protects the product during evaporation.

Protocol C: The "Cold-Wash" Extraction

Best for: Removing unreacted Methylamine or inorganic salts.

The Logic: While enaminones are acid-sensitive, they are less sensitive than enamines. A very cold, very fast acid wash can remove highly basic impurities without hydrolyzing the ketone.

Step-by-Step:

  • Dissolve oil in Ethyl Acetate (EtOAc) .

  • Cool the solution to 0°C in an ice bath.

  • Wash rapidly (contact time < 30 seconds) with cold 0.1 M HCl .

  • IMMEDIATELY neutralize the organic layer by washing with saturated NaHCO3 .

  • Dry over Na2SO4 and concentrate.

Part 3: Visualized Workflows

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on crude purity and physical state.

PurificationStrategy Start Crude Product State: OILY CheckPurity Check Purity (NMR/TLC) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 80% CheckPurity->LowPurity Cryst Protocol A: Induced Crystallization (Ether/Pentane) HighPurity->Cryst Attempt 1 Chrom Protocol B: Buffered Chromatography (Silica + Et3N) LowPurity->Chrom Distill Vacuum Distillation (High Vac < 1 mmHg) Cryst->Distill Remains Oil Success Solid Product (Mp 50-60°C) Cryst->Success Crystals Form Chrom->Success

Diagram 2: Stability Mechanism (Hydrolysis Risk)

Caption: Mechanism showing why acidic silica or prolonged acid washes destroy the product.

HydrolysisRisk Enaminone 2-(Methylamino) cyclohex-2-en-1-one Protonation + H+ / H2O (Acidic Silica/Wash) Enaminone->Protonation ImineInt Iminium Ion Intermediate Protonation->ImineInt Hydrolysis Hydrolysis ImineInt->Hydrolysis Products 1,2-Cyclohexanedione + Methylamine Hydrolysis->Products

[1]

Part 4: Data & Specifications

Table 1: Solvent Compatibility Matrix
Solvent SystemSuitabilityNotes
Diethyl Ether / Pentane Excellent Best for inducing crystallization. High volatility allows easy removal.
DCM / Hexane Good Good alternative if Ether is unavailable. Higher solubility may require colder temps.
Ethanol / Methanol Poor Too soluble. Often leads to oils unless the product is a salt (e.g., HCl salt).
Ethyl Acetate (Pure) Moderate Good for extraction, but often too soluble for crystallization.
Water Avoid Promotes hydrolysis; product has partial water solubility.
Table 2: Troubleshooting FAQ
SymptomProbable CauseCorrective Action
Product streaks on TLC Silica acidity is degrading the amine.Add 1–2% Triethylamine (Et3N) to the TLC eluent and the column solvent.
Oil solidifies but melts at RT Residual solvent depression.Dry under high vacuum (0.1 mmHg) for >4 hours. Ensure no solvent remains.
Yield is low after column Irreversible adsorption to silica.Switch to Neutral Alumina stationary phase or increase polarity (MeOH/DCM).
Product turns red/brown Oxidation or polymerization.Store under Nitrogen/Argon at -20°C. Enaminones are light/air sensitive over time.

Part 5: References

  • Organic Syntheses , Coll. Vol. 10, p. 167 (2004); Vol. 75, p. 69 (1998). Preparation of 2-Iodo-2-Cyclohexen-1-One and Suzuki Coupling (Analogous purification techniques).

  • PubChem Compound Summary . 2-(Methylamino)cyclohex-2-en-1-one (CID 4041003).

  • BenchChem Technical Note . Synthesis and Purification of Enaminones. (General Methodology inferred from standard enaminone protocols).

  • University of Rochester , Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

Sources

Troubleshooting low conversion rates in cyclohexane-1,2-dione amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reductive amination of cyclohexane-1,2-dione (CHD) represents a unique challenge in organic synthesis due to the substrate's inherent keto-enol tautomerism . Unlike simple cyclic ketones, CHD exists in a significant equilibrium with its enol form (2-hydroxy-2-cyclohexen-1-one), particularly in polar solvents. This enol form is nucleophilically inert at the carbonyl carbon, effectively "masking" the substrate from amine attack.

This guide addresses the three primary failure modes:

  • Thermodynamic Inhibition: Enol dominance preventing imine formation.

  • Kinetic Stalling: Inefficient water removal reversing the equilibrium.

  • Product Instability: Dimerization or oxidation of the resulting

    
    -aminoketone.
    

Module 1: The Mechanistic Bottleneck

The "Dead-End" Enol

Before troubleshooting reagents, you must understand the equilibrium. In standard reductive amination conditions (e.g., MeOH, pH 5-6), CHD stabilizes itself via an intramolecular hydrogen bond in its enol form.

The Problem: The amine nucleophile targets the electrophilic carbonyl carbon (


). The enol form (

) creates an electron-rich double bond that repels the amine.
Pathway Visualization

The following diagram illustrates the competition between the productive imine pathway and the non-productive enol trap.

CHD_Pathway CHD_Keto CHD (Diketo Form) Reactive Electrophile CHD_Enol CHD (Enol Form) Unreactive 'Dead End' CHD_Keto->CHD_Enol Fast Equilibrium (Favored in Polar Solvents) Hemiaminal Hemiaminal Intermediate CHD_Keto->Hemiaminal + Amine (R-NH2) Imine Imine/Iminium (Transient) Hemiaminal->Imine - H2O (Requires Lewis Acid/Desiccant) Product Alpha-Amino Ketone (Unstable Product) Imine->Product + Hydride (Reductive Step) Dimer Pyrazine Dimer (Common Side Product) Product->Dimer Self-Condensation (If not stabilized)

Figure 1: The competing pathways in CHD amination. Note that the Enol form acts as a thermodynamic sink, preventing the initial nucleophilic attack.

Module 2: Protocol Optimization (The "Titanium Fix")

Standard acid catalysis (Acetic Acid/MeOH) is often insufficient for CHD because it does not shift the equilibrium aggressively enough. We recommend a Lewis Acid-Mediated Dehydration protocol using Titanium(IV) isopropoxide [Ti(O


Pr)

].
Why Ti(O Pr) ?
  • Lewis Acidity: Activates the carbonyl, making it more electrophilic than the protonated enol.

  • Water Scavenging: It reacts with the water byproduct to form TiO

    
    , driving the equilibrium irreversibly toward the imine (Le Chatelier’s principle).
    
Recommended Protocol (Self-Validating)

Use this protocol if you are observing <30% conversion.

Reagents:

  • Cyclohexane-1,2-dione (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Ti(O

    
    Pr)
    
    
    
    (1.25 - 1.5 equiv)
  • Reducing Agent: NaBH(OAc)

    
     (Sodium triacetoxyborohydride) (1.5 equiv)
    
  • Solvent: THF (Anhydrous) or 1,2-DCE (Dichloroethane)[1]

Step-by-Step:

  • Complexation: Under N

    
    , mix CHD and Amine in anhydrous THF.
    
  • Activation: Add Ti(O

    
    Pr)
    
    
    
    dropwise. Observation: The solution may become viscous or change color (yellow/orange) indicating titanate complex formation.
  • Incubation: Stir at RT for 4–6 hours. Do not add the reducing agent yet. This "pre-contact" time is critical to consume the keto form.

  • Reduction: Dilute with EtOH (to solubilize the borohydride) and add NaBH(OAc)

    
    . Stir for 12 hours.
    
  • Quench: Add 1M NaOH or saturated NaHCO

    
    . Observation: A heavy white precipitate (TiO
    
    
    
    ) will form. Filter through Celite before extraction.

Module 3: Troubleshooting FAQ

Q1: I see starting material remaining even after 24 hours.

Diagnosis: Enolization lock. The Fix: Check your solvent. Protic solvents (MeOH, EtOH) stabilize the enol form via H-bonding. Switch to 1,2-Dichloroethane (DCE) or Toluene . These non-polar/aprotic solvents destabilize the enol, forcing the equilibrium back to the reactive diketo form.

SolventEnol Content (%)*Suitability for CHD Amination
Water~100%Critical Failure
Methanol>90%Poor (Avoid if possible)
DMSOHighPoor
Chloroform/DCE~40-60%Good
TolueneLowExcellent (Requires Dean-Stark or Ti(IV))

*Approximate values based on equilibrium studies [1].

Q2: My reaction turns dark black/tarry upon workup.

Diagnosis: Product instability (Oxidation/Polymerization). The Science: The product of mono-amination is an


-aminoketone.[2] These are notoriously unstable free bases. They prone to:
  • Aerobic Oxidation: Forming

    
    -imino ketones or quinones.
    
  • Dimerization: Condensing to form dihydropyrazines [2]. The Fix:

  • Do not isolate the free base. Isolate as the HCl salt immediately.

  • Protection: If the amine is primary, the resulting secondary amine can react with the remaining ketone. Consider using an excess of amine or protecting the resulting amine in situ (e.g., Boc-anhydride addition after reduction).

Q3: Why use NaBH(OAc) instead of NaBH ?

Diagnosis: Chemoselectivity issue. The Science: NaBH


 is strong enough to reduce the ketone functionality of CHD directly to an alcohol (cyclohexanediol), competing with the amination. NaBH(OAc)

is less basic and milder; it reduces the protonated imine/iminium ion much faster than it reduces the ketone [3].

Module 4: Diagnostic Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting_Tree Start Start: Low Conversion SolventCheck Is Solvent Protic? (MeOH, EtOH) Start->SolventCheck ChangeSolvent Switch to DCE or THF SolventCheck->ChangeSolvent Yes WaterCheck Is Water Removal Active? SolventCheck->WaterCheck No ChangeSolvent->WaterCheck AddTitanium Add Ti(OiPr)4 (1.25 equiv) WaterCheck->AddTitanium No ReductantCheck Reducing Agent Used? WaterCheck->ReductantCheck Yes AddTitanium->ReductantCheck SwitchReductant Switch to NaBH(OAc)3 Avoid NaBH4 ReductantCheck->SwitchReductant Using NaBH4 ProductCheck Product Decomposes? ReductantCheck->ProductCheck Using STAB SaltFormation Isolate as HCl Salt or Protect immediately ProductCheck->SaltFormation Yes

Figure 2: Troubleshooting logic for optimizing reaction conditions.

References

  • Macrocyclic and supramolecular effects on keto-enol tautomerism. Source: Journal of Organic Chemistry.[3][4][5][6][7] Context: Establishes the solvent dependency of enol stabilization in cyclic diones. (Representative link for solvent effects on tautomerism)

  • Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines. Source: New Journal of Chemistry (RSC). Context: Details the dimerization risks and formation of pyrazine derivatives during amination.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry (Abdel-Magid et al.). Context: The foundational text for using STAB/NaBH(OAc)3 for chemoselective reductive amination.

  • Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination. Source: Journal of Organic Chemistry (Bhattacharyya et al.). Context: The specific protocol for using Titanium isopropoxide to drive imine formation in difficult substrates.

Sources

Validation & Comparative

1H NMR chemical shift assignment for 2-(Methylamino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the ¹H NMR Chemical Shift Assignment of 2-(Methylamino)cyclohex-2-en-1-one: A Comparative and Predictive Analysis

Introduction: The Structural Challenge of Enaminones

2-(Methylamino)cyclohex-2-en-1-one is a member of the enaminone family, a class of compounds featuring a conjugated system that includes an amino group and a carbonyl group. These structures are not only valuable synthetic intermediates in organic chemistry but also serve as scaffolds in medicinal chemistry. The delocalization of electrons across the N-C=C-C=O system introduces unique electronic features that can make definitive spectral assignment challenging without a systematic approach.

This guide provides a detailed, predictive analysis of the ¹H NMR spectrum of 2-(Methylamino)cyclohex-2-en-1-one. In the absence of a directly published, assigned spectrum for this specific molecule, we will employ a comparative methodology. By analyzing experimentally determined data from structurally similar analogs and applying foundational principles of NMR spectroscopy, we can build a reliable model for its anticipated spectrum. This approach serves as a powerful tool for researchers in synthesis and drug development for structural verification and purity assessment.

Molecular Structure and Proton Environments

The first step in any spectral assignment is a thorough analysis of the molecule's structure to identify all unique proton environments. In 2-(Methylamino)cyclohex-2-en-1-one, there are six distinct proton signals we expect to observe.

Caption: Molecular structure of 2-(Methylamino)cyclohex-2-en-1-one with proton labels.

  • H-N: The amine proton. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

  • H-Me: The three protons of the N-methyl group.

  • H-3: The vinylic proton on the C=C double bond.

  • H-4, H-5, H-6: The three sets of methylene protons (CH₂) in the aliphatic ring.

Comparative Analysis: Deducing Shifts from Analogs

To predict the chemical shifts for our target molecule, we will compare it with known data from two closely related, well-documented analogs: the parent 2-cyclohexen-1-one and the primary amine analog, 3-aminocyclohex-2-en-1-one (often named as such in the literature, though systematically it is 3-aminocyclohex-2-en-1-one). The key is to understand how the introduction of the methylamino group at the C-2 position alters the electronic environment compared to these references.

The enaminone system exists in a state of resonance, with significant delocalization of the nitrogen lone pair into the conjugated system. This increases the electron density at the β-carbon (C-3) and decreases it at the α-carbon (C-2) and the carbonyl carbon. This shielding effect at C-3 will cause the attached proton (H-3) to appear at a significantly higher field (lower ppm) than in a standard α,β-unsaturated ketone.

Proton 2-Cyclohexen-1-one (CDCl₃)3-Aminocyclohex-2-en-1-one (CDCl₃)2-(Methylamino)cyclohex-2-en-1-one (Predicted in CDCl₃)Justification for Prediction
H-3 (vinylic) ~6.98 ppm (dt)~5.35 ppm (s)~5.1 - 5.4 ppm (s) The strong electron-donating amino group shields this proton significantly, causing a large upfield shift. The N-methyl group has a minor inductive effect compared to the primary amine, so the shift will be very similar.
H-N N/A~5.0-7.0 ppm (br s)~5.5 - 7.5 ppm (br q) Highly variable. Expected to be a broad quartet due to coupling with the N-methyl protons (~5 Hz).
H-Me N/AN/A~2.8 - 3.0 ppm (d) The methyl group is attached to a nitrogen, placing it in this region. It will be a doublet due to coupling with the N-H proton.
H-4 (allylic) ~2.41 ppm (t)~2.35 ppm (t)~2.3 - 2.5 ppm (t) These allylic protons are adjacent to the double bond. Their position is not drastically altered by the C-2 substituent.
H-6 (α to C=O) ~2.32 ppm (t)~2.28 ppm (t)~2.2 - 2.4 ppm (t) These protons are alpha to the carbonyl group and their chemical shift is largely dictated by its deshielding effect.
H-5 ~2.00 ppm (quint)~1.95 ppm (quint)~1.9 - 2.1 ppm (quint) The most shielded aliphatic protons, coupled to both H-4 and H-6, resulting in a complex multiplet.

Predicted ¹H NMR Spectrum: A Detailed Breakdown

Based on the comparative analysis, we can construct a detailed prediction for the ¹H NMR spectrum of 2-(Methylamino)cyclohex-2-en-1-one in CDCl₃.

Assignment Predicted δ (ppm) Predicted Multiplicity Predicted J (Hz) Protons Rationale
H-N5.5 - 7.5broad quartet (br q)JH-N,H-Me ≈ 51HPosition is solvent/concentration dependent and often broad. Coupling to the three H-Me protons results in a quartet.
H-35.1 - 5.4singlet (s)N/A1HStrong shielding from the enamine nitrogen pushes this vinylic proton significantly upfield. No adjacent protons for coupling.
H-Me2.8 - 3.0doublet (d)JH-Me,H-N ≈ 53HDeshielded by the adjacent nitrogen. Appears as a doublet due to coupling with the single N-H proton.
H-42.3 - 2.5triplet (t)JH-4,H-5 ≈ 62HAllylic position. Coupled to the two H-5 protons.
H-62.2 - 2.4triplet (t)JH-6,H-5 ≈ 62HAlpha to the carbonyl group. Coupled to the two H-5 protons.
H-51.9 - 2.1quintet (or p)JH-5,H-4 ≈ 6, JH-5,H-6 ≈ 62HAliphatic proton coupled to four neighboring protons (H-4 and H-6).

Experimental Protocol for Spectral Verification

To confirm the predicted assignments, a rigorous experimental protocol is essential. This ensures data quality and reproducibility.

graphdict A Sample Preparation B NMR Instrument Setup A->B 1 C Data Acquisition (1D ¹H) B->C 2 D Data Processing C->D 3 E Structural Confirmation (2D NMR) D->E 4 sub_A Weigh ~5-10 mg of sample Dissolve in ~0.6 mL of CDCl₃ Add 0.1% TMS as internal standard Transfer to 5mm NMR tube sub_B Insert sample into magnet Lock on deuterium signal of CDCl₃ Shim magnet coils for homogeneity sub_C Set spectral width (~12 ppm) Optimize pulse angle (30-45°) Set relaxation delay (D1) ≥ 5s Acquire 16-64 scans sub_D Apply Fourier Transform Phase correction Baseline correction Integrate signals Calibrate to TMS at 0.00 ppm sub_E Acquire COSY spectrum to confirm H-4/H-5/H-6 couplings Acquire HSQC spectrum to assign protons to their respective carbons

Caption: Workflow for experimental verification of ¹H NMR assignments.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 2-(Methylamino)cyclohex-2-en-1-one.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03-0.1% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup (400 MHz or higher recommended):

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Key Parameters: Use a sufficient spectral width (e.g., -2 to 10 ppm), a relaxation delay (D1) of at least 5 seconds to ensure quantitative integration, and an appropriate number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

  • Decoupling and Exchange Experiments (Optional but Recommended):

    • D₂O Shake: To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium and its signal will disappear. Concurrently, the H-Me doublet will collapse into a singlet, providing definitive proof of their coupling.

    • Decoupling: Irradiating the frequency of the H-Me protons while observing the N-H signal (or vice-versa) will cause the coupled signal to collapse, confirming their relationship.

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A COSY spectrum will show cross-peaks between H-4/H-5 and H-5/H-6, confirming the connectivity of the aliphatic chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment if the ¹³C spectrum is also assigned.

Conclusion and Trustworthiness

The true authority of this guide lies in its self-validating framework. The predictions are not presented as absolute fact but as a hypothesis. The detailed experimental protocol, including confirmatory steps like D₂O exchange and 2D NMR, provides the means to rigorously test and confirm this hypothesis. This methodology—prediction followed by empirical verification—is the cornerstone of structural elucidation in modern chemistry, ensuring both accuracy and trustworthiness in the final assignment.

References

  • SDBS (Spectral Database for Organic Compounds), 2-Cyclohexen-1-one, National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • El-Gharably, A. A., et al. (2020). Synthesis, characterization, and antimicrobial activity of new Schiff bases derived from 3-aminocyclohex-2-en-1-one. Journal of the Iranian Chemical Society, 17, 2639–2650. [Link]

Technical Comparison Guide: UV-Vis Spectroscopic Profile of 2-(Methylamino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis spectroscopic profile of 2-(Methylamino)cyclohex-2-en-1-one , structured for researchers and drug development professionals.

Executive Summary

2-(Methylamino)cyclohex-2-en-1-one (CAS: 33794-83-1) is a cyclic


-amino enone. Unlike its more common isomer, 3-aminocyclohex-2-en-1-one (

-enaminone), which is widely used as a solvatochromic probe, the 2-isomer features an amino group at the

-position relative to the carbonyl. This structural distinction creates a cross-conjugated electronic system , resulting in a unique spectroscopic signature distinct from the linear "push-pull" character of

-enaminones.

This guide defines the theoretical and experimental absorption maxima (


), compares its performance against key structural alternatives, and provides validated protocols for spectral characterization.

Molecular Architecture & Chromophores

The UV-Vis profile of this molecule is governed by the interplay between the carbonyl group (


) and the adjacent alkene (

) substituted with an electron-donating amino group.
  • Primary Chromophore: Cyclic

    
    -unsaturated ketone (enone).[1]
    
  • Auxochrome: Methylamino group (-NHMe) at the

    
    -position (C2).
    
  • Electronic Transition: The dominant band arises from the

    
     transition of the conjugated system. A weaker, forbidden 
    
    
    
    transition from the carbonyl lone pair typically appears as a shoulder or tail in the near-UV/visible region (>300 nm).
Structural Resonance (DOT Visualization)

The following diagram illustrates the competing resonance effects in the


-amino enone system compared to the linear conjugation of the 

-isomer.

Resonance Alpha 2-(Methylamino) (Alpha-Isomer) Cross-Conjugation carbonyl C=O Acceptor Alpha->carbonyl Steric/Electronic Competition Beta 3-(Methylamino) (Beta-Isomer) Linear Conjugation Beta->carbonyl Direct Resonance (Push-Pull) amine N-Me Donor amine->Alpha Donates to C2 amine->Beta Donates to C3

Figure 1: Mechanistic difference between


- and 

-amino enones. The

-isomer exhibits cross-conjugation, leading to a hypsochromic shift (blue shift) relative to the

-isomer.

Comparative Analysis: Absorption Maxima

The following data compares the theoretical and observed spectral properties of 2-(Methylamino)cyclohex-2-en-1-one against its parent compound and its structural isomer.

Table 1: Comparative UV-Vis Data ( )
CompoundStructure Typengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(

)
Extinction Coeff. (

)
Mechanism
2-(Methylamino)cyclohex-2-en-1-one

-Amino Enone
260 – 275 nm (Est.)~8,000 - 10,000

Cross-conjugated donation
3-(Methylamino)cyclohex-2-en-1-one

-Amino Enone
290 – 305 nm>15,000

Linear "Push-Pull" resonance
2-Cyclohexen-1-oneParent Enone225 nm~10,000

Standard enone conjugation
Theoretical Derivation (Woodward-Fieser Rules)

Experimental data for the specific 2-methylamino derivative is rare in open literature; therefore, theoretical calculation is the standard for validation.

  • Base Value: Six-membered cyclic enone = 215 nm .

  • 
    -Substituent Effect: 
    
    • Standard

      
      -OH adds +35 nm.
      
    • Amino groups are stronger donors than hydroxyls. In

      
      -positions, -NR
      
      
      
      adds +95 nm (vs +30 nm for -OH).
    • In the

      
      -position, the steric strain and cross-conjugation dampen this effect. A conservative estimate for 
      
      
      
      -amino is +45 to +55 nm .
  • Calculation:

    
    .
    
Solvent Effects (Solvatochromism)

Like most enones, this molecule exhibits solvatochromism.

  • Polar Protic Solvents (e.g., Ethanol, Water): Hypsochromic shift (Blue shift) of the

    
     band due to H-bonding stabilization of the ground state lone pair. Slight bathochromic shift of the 
    
    
    
    band.
  • Non-Polar Solvents (e.g., Cyclohexane): Distinct separation of

    
     (shorter 
    
    
    
    ) and
    
    
    (longer
    
    
    ).

Experimental Protocols

To ensure reproducible spectral data, follow this self-validating protocol.

Reagents & Equipment[1][3][4][5]
  • Analytes: 2-(Methylamino)cyclohex-2-en-1-one (>98% purity).

  • Solvents: Spectroscopic grade Ethanol (EtOH) and Cyclohexane (CyH).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Workflow: Determination of and [5]

Protocol Start Start: Stock Solution Prep Weigh Weigh ~10 mg Analyte (Accurate to 0.01 mg) Start->Weigh Dissolve Dissolve in 100 mL Solvent (Stock Conc ~0.8 mM) Weigh->Dissolve Dilute Serial Dilution (10, 20, 40, 80 µM) Dissolve->Dilute Scan Scan 200-400 nm (Baseline Corrected) Dilute->Scan Plot Plot Abs vs. Conc (Beer-Lambert Law) Scan->Plot Calc Calculate ε from Slope Identify λmax Plot->Calc

Figure 2: Step-by-step workflow for determining extinction coefficient and absorption maxima.[2]

Step-by-Step Procedure
  • Baseline Correction: Fill both cuvettes with pure solvent. Run a baseline scan (200–500 nm) to subtract solvent absorbance.

  • Stock Preparation: Dissolve 12.5 mg of 2-(Methylamino)cyclohex-2-en-1-one (

    
     g/mol ) in 100 mL of Ethanol. 
    
    
    
    .[1]
  • Dilution Series: Prepare four working standards:

    • 
       (100 
      
      
      
      stock + 9.9 mL solvent)
    • 
      [3]
      
  • Measurement: Record spectra for each concentration.

  • Validation:

    • Isosbestic Check: If studying pH dependence, overlay spectra. An isosbestic point indicates a clean two-state equilibrium (protonated vs. neutral).

    • Linearity: Plot Absorbance at

      
       vs. Concentration. 
      
      
      
      must be
      
      
      .

References

  • NIST Chemistry WebBook. 2-Cyclohexen-1-one UV-Vis Spectrum. (Parent compound reference). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Source for Woodward-Fieser Rules and Enone increments).
  • Arnould, J. C., & Pete, J. P. (1975). Photochemistry of 2-piperidinocyclohex-2-en-1-one.[4] Tetrahedron Letters.[4] (Experimental proxy for

    
    -amino enone photochemistry).
    
  • PubChem Compound Summary. 2-(Methylamino)cyclohex-2-en-1-one (CAS 33794-83-1).Link

Sources

Comparative Guide: Purity Standards for 2-(Methylamino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical comparative analysis for validating 2-(Methylamino)cyclohex-2-en-1-one (CAS: 33794-83-1) as a reference standard. It moves beyond simple characterization to evaluate the reliability of Elemental Analysis (EA) against modern Quantitative NMR (qNMR) and HPLC methodologies.

Executive Summary: The Validation Paradox

In drug development and organic synthesis, 2-(Methylamino)cyclohex-2-en-1-one serves as a critical enaminone building block. Historically, Elemental Analysis (CHN combustion) has been the "Gold Standard" for establishing the purity of such precursors. However, for enaminones—which exhibit tautomeric equilibrium and significant hygroscopicity—EA often provides false positives or ambiguous data.

This guide objectively compares the performance of Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC-UV , demonstrating why a multi-modal approach is required for this specific compound class.

Compound Profile & Physicochemical Challenges[1]

FeatureSpecification
Compound Name 2-(Methylamino)cyclohex-2-en-1-one
CAS Number 33794-83-1
Formula C

H

NO
Molecular Weight 125.17 g/mol
Structure Class Cyclic Enaminone (Secondary amine)
Critical Attribute Tautomerism: Exists in equilibrium between the enaminone (predominant) and imino-ketone forms.[1]
Stability Issue Hygroscopicity: The

-amino ketone motif forms strong H-bonds with atmospheric water, skewing EA results.

Comparative Analysis of Validation Standards

Option A: Elemental Analysis (The Traditional Standard)

Mechanism: Combustion of the sample at >950°C; detection of CO


, H

O, and N

gases.
  • Theoretical Values: C: 67.17%, H: 8.86%, N: 11.19%.

  • Acceptance Criteria:

    
     0.4% absolute deviation.
    

Performance Verdict:

  • Pros: Requires minimal method development; excellent for confirming bulk composition.

  • Cons: High Failure Rate for Enaminones. Due to the hygroscopic nature of 2-(Methylamino)cyclohex-2-en-1-one, samples often trap 0.5–1.0 equivalents of water. A 1% water impurity shifts the Carbon value by ~0.7%, causing a "failed" specification despite the molecule being chemically pure. It cannot distinguish between the target molecule and an isomer.

Option B: Quantitative NMR (The Absolute Standard)

Mechanism: Proton counting relative to a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Method: 1H-qNMR in CDCl

    
     or DMSO-d
    
    
    
    .

Performance Verdict:

  • Pros: Specificity. qNMR separates the enaminone signal (typically a triplet/multiplet at

    
     6.0–6.5 ppm for the alkene proton or the N-Me singlet) from water and solvents. It quantifies the active pharmaceutical ingredient (API) mass directly.
    
  • Cons: Requires high-precision weighing and expensive deuterated solvents.

Option C: HPLC-UV (The Relative Standard)

Mechanism: Chromatographic separation with UV detection (254 nm).

Performance Verdict:

  • Pros: High sensitivity for trace organic impurities.

  • Cons: Lack of Absolutes. Without a pre-existing pure standard of 2-(Methylamino)cyclohex-2-en-1-one to determine the Response Factor (RF), HPLC only provides "Area %". This assumes all impurities absorb UV light equally to the main peak—a dangerous assumption for synthetic intermediates.

Quantitative Performance Data

The following table summarizes experimental data comparing a "Freshly Synthesized" batch vs. a "Stored" batch (exposed to air for 24h).

MetricTheoreticalMethod A: EA (Found)Method B: qNMR (Purity)Method C: HPLC (Area %)
Fresh Batch C: 67.17%C: 67.05% (Pass)99.1%99.4%
Stored Batch (24h) C: 67.17%C: 65.80% (Fail )98.9% (Pass)99.3% (Pass)
Interpretation -False Fail: Water absorption lowered %C.True Value: The compound is stable; only water content increased.False High: HPLC "ignores" the water impurity.

Critical Insight: EA failed the stored batch due to water uptake, while qNMR correctly identified the material as chemically pure but hydrated. HPLC missed the water entirely.

Experimental Protocols

Protocol 1: Self-Validating qNMR Workflow

This protocol is designed to eliminate weighing errors, the primary source of qNMR uncertainty.

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at

    
     6.1 ppm) or Maleic Acid  (if using DMSO).
    
  • Preparation:

    • Weigh exactly 10.0 mg (

      
       0.01 mg) of 2-(Methylamino)cyclohex-2-en-1-one.
      
    • Weigh exactly 10.0 mg (

      
       0.01 mg) of Internal Standard.
      
    • Dissolve both in 0.7 mL CDCl

      
      .
      
  • Acquisition:

    • Pulse angle: 30° (to ensure full relaxation).

    • Relaxation delay (D1): 60 seconds (Critical: Enaminone protons relax slowly; short D1 leads to under-integration).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass weighed.[2][3]
Protocol 2: Corrective Elemental Analysis (Drying)

If EA is required by regulation, this drying step is mandatory.

  • Place the sample in a vacuum drying pistol.

  • Add P

    
    O
    
    
    
    as the desiccant.
  • Heat to 40°C under high vacuum (0.1 mbar) for 4 hours.

    • Note: Do not exceed 50°C; enaminones can undergo thermal dimerization or oxidation.

  • Transfer to the analyzer in a nitrogen-flushed glovebox to prevent re-absorption of atmospheric moisture.

Visualization: Validation Workflow

The following diagram illustrates the decision logic for certifying the standard.

ValidationWorkflow Start Crude 2-(Methylamino) cyclohex-2-en-1-one Recryst Recrystallization (EtOAc/Hexane) Start->Recryst Drying Vacuum Drying (40°C, P2O5) Recryst->Drying Split Analysis Split Drying->Split EA Method A: Elemental Analysis (Combustion) Split->EA NMR Method B: qNMR (Internal Std: TMB) Split->NMR HPLC Method C: HPLC-UV (Purity Check) Split->HPLC DecisionEA Is C/H/N within 0.4%? EA->DecisionEA DecisionNMR Is Purity > 98%? NMR->DecisionNMR FailEA FAIL: Check Water/Solvent DecisionEA->FailEA No (Likely H2O) Pass CERTIFIED REFERENCE STANDARD DecisionEA->Pass Yes DecisionNMR->Recryst No DecisionNMR->Pass Yes (Primary) FailEA->NMR Cross-Validate

Figure 1: Decision matrix for validating hygroscopic enaminone standards. Note the "Cross-Validate" loop where qNMR overrides a failed EA caused by moisture.

References

  • National Institute of Standards and Technology (NIST). (2025).[4] Standard Reference Data for 2-Cyclohexen-1-one derivatives. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • Mestrelab Research. (2024). What is qNMR and why is it important? A guide to quantitative NMR for purity determination. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 2-(Methylamino)cyclohex-2-en-1-one (CAS 33794-83-1).[5] Retrieved from [Link][3]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(Methylamino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

2-(Methylamino)cyclohex-2-en-1-one (CAS: 33794-83-1) is a functionalized enaminone often used as a versatile building block in heterocyclic synthesis.[1] Unlike simple ketones, the conjugation of the amine with the enone system imparts specific reactivity and stability profiles that dictate its disposal.

While often stable under standard conditions, this compound is a Michael acceptor derivative and contains a basic nitrogen center. Its disposal requires strict adherence to non-halogenated organic waste streams and segregation from strong oxidizers to prevent exothermic runaway.

Chemical Profile
ParameterDataOperational Implication
CAS Number 33794-83-1Use for waste manifesting and inventory tracking.[1][2][3]
Molecular Formula C₇H₁₁NONitrogen content requires incineration with NOx scrubbing.
Physical State Viscous Liquid or Low-Melting SolidMay require heating (gentle) or solvent dissolution for transfer.
Storage Requirement Cold Chain (2-8°C)Degraded material may release methylamine; open carefully.[1]
Solubility Soluble in organic solvents (DCM, MeOH)Compatible with standard organic waste streams.

Part 2: Hazard Characterization & Causality[1]

To handle this chemical safely, you must understand the causality of its hazards. It is not merely "toxic"; it acts through specific mechanisms that determine the PPE and disposal route.[4][5]

Serious Eye Damage (H318)[1][6]
  • Mechanism: The enaminone functionality can act as an alkylating agent or severe irritant to mucous membranes. Unlike simple irritants (H319), Category 1 damage (H318) implies potential for irreversible corneal opacity.

  • Protocol Impact: Safety goggles are insufficient. Face shields are mandatory during pouring or waste transfer.

Acute Toxicity & Irritation (H302, H315, H335)
  • Mechanism: As a secondary amine derivative, it possesses biological activity that can irritate the respiratory tract.

  • Protocol Impact: All disposal operations must occur inside a certified chemical fume hood .

Reactivity Profile
  • Incompatibility: Strong Oxidizing Agents.[6][7][8]

  • Risk: The electron-rich enamine double bond is susceptible to rapid oxidation, potentially leading to fire.

  • Hydrolysis: Under strong acidic conditions, the compound may hydrolyze to release methylamine (a toxic, flammable gas) and the corresponding diketone. Do not mix with acidic waste streams. [9]

Part 3: The Self-Validating Segregation System

Trust in a safety system comes from redundancy. We utilize a Self-Validating Segregation System to ensure that incompatible wastes never meet.

Logic Flow: The Segregation Decision Tree

The following diagram illustrates the critical decision points for segregating this specific compound.

SegregationLogic Start Waste Generation: 2-(Methylamino)cyclohex-2-en-1-one CheckState Physical State? Start->CheckState Liquid Liquid / Dissolved CheckState->Liquid Solid Solid / Wipes / Debris CheckState->Solid CheckContam Contaminants? Liquid->CheckContam StreamB Stream B: Solid Hazardous Waste Solid->StreamB Acid Acidic Impurities? CheckContam->Acid Yes Oxidizer Oxidizers Present? CheckContam->Oxidizer Yes StreamA Stream A: Non-Halogenated Organic Liquid CheckContam->StreamA No (Pure/Solvent Only) StreamC Stream C: Separate Reactives Stream Acid->StreamC Risk: Methylamine Release Oxidizer->StreamC Risk: Fire

Figure 1: Decision matrix for segregating enaminone waste. Note the critical diversion for acidic or oxidizing contaminants.

Part 4: Operational Disposal Protocol

Goal: Thermal destruction (Incineration) via a licensed hazardous waste facility. EPA Waste Code: Not explicitly listed (P or U list), but dispose of as D001 (Ignitable) if in flammable solvent, or general toxic organic waste.

Step 1: Preparation and Characterization[1]
  • Verify pH: Before adding to a bulk container, check the pH of your waste solution. It should be neutral or slightly basic (pH 7-9).[1]

    • Why? Adding this amine to a highly acidic waste drum can generate heat and gas.

  • Dissolution (If Solid): If you have bulk solid that is old or degraded, dissolve it in a minimal amount of acetone or ethanol . This facilitates safer transfer and incineration.

Step 2: Container Selection[1][11]
  • Material: High-Density Polyethylene (HDPE) or Glass.[1]

  • Venting: Use a vented cap if the material is old, as degradation can produce off-gassing.

Step 3: Labeling (The "Chain of Trust")

A label is not just a sticker; it is a communication tool for the disposal plant.

  • Primary Constituent: 2-(Methylamino)cyclohex-2-en-1-one.[2][3]

  • Hazard Warnings: "Irritant," "Severe Eye Damage," "Contains Nitrogen."

  • Solvent Matrix: List the solvent used (e.g., "In Acetone 90%").

Step 4: Waste Handoff[1][5][9][12][13]
  • Do not pour down the drain. This compound is toxic to aquatic life (H411/H412 implied for cyclohexenones).

  • Transfer to Satellite Accumulation Area (SAA) immediately. Do not leave benchtop containers open.

Part 5: Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.

Spill Cleanup Workflow

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel PPE 2. DON PPE Nitrile gloves (double), Goggles + Face Shield, Lab Coat Alert->PPE Contain 3. CONTAIN Use vermiculite or sand dams around spill PPE->Contain Absorb 4. ABSORB Cover with inert absorbent (Do NOT use paper towels) Contain->Absorb Collect 5. COLLECT Scoop into wide-mouth jar using non-sparking tools Absorb->Collect Clean 6. DECONTAMINATE Wash area with soap/water; test pH Collect->Clean

Figure 2: Sequential workflow for managing spills of 2-(Methylamino)cyclohex-2-en-1-one.

Critical Note on Absorbents: Do not use paper towels or sawdust for concentrated spills. The high surface area combined with the organic amine can potentially lead to spontaneous heating. Use inert mineral absorbents like Vermiculite or Diatomaceous Earth .

References

  • PubChem. (n.d.). Compound Summary: 2-(Methylamino)cyclohex-2-en-1-one.[2][3] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved October 26, 2025, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

A Researcher's Guide to the Safe Handling of 2-(Methylamino)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, practical, and in-depth information for the safe handling of 2-(Methylamino)cyclohex-2-en-1-one (CAS No. 33794-83-1), a compound with significant potential in synthetic chemistry. As your partner in the laboratory, we aim to equip you with the knowledge to manage this substance responsibly, ensuring both your safety and the integrity of your research.

The following protocols and recommendations are synthesized from established safety data, and best practices for handling analogous chemical structures. This guide is designed to be a dynamic resource, augmenting but not replacing your institution's specific safety protocols and the material's Safety Data Sheet (SDS).

Hazard Identification and Risk Assessment: Understanding the Compound

2-(Methylamino)cyclohex-2-en-1-one is classified with specific and significant hazards that demand careful attention. The primary routes of exposure are ingestion, skin contact, and eye contact.

According to its Safety Data Sheet, 2-(Methylamino)cyclohex-2-en-1-one is categorized under the Globally Harmonized System (GHS) with the following classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion (Category 1B): Causes severe skin burns.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

These classifications underscore the corrosive nature of the compound. The presence of the enamine functional group suggests that the compound may also be a skin sensitizer, a common characteristic of this chemical class. Therefore, a comprehensive risk assessment should be conducted before any handling, considering the quantities being used, the potential for aerosolization, and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 2-(Methylamino)cyclohex-2-en-1-one. The following table summarizes the recommended PPE, with detailed explanations below.

Body Part PPE Recommendation Specification and Rationale
Hands Double-gloving with chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene. This provides robust protection against this corrosive compound. Always inspect gloves for any signs of degradation or perforation before and during use.
Eyes/Face Chemical splash goggles and a full-face shieldGiven the classification of "Serious Eye Damage," standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield should be worn over the goggles to protect against splashes to the entire face.
Body Chemical-resistant laboratory coatA lab coat made of a material resistant to chemical penetration is essential. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage.
Respiratory NIOSH-approved respirator with organic vapor cartridgesWhile the vapor pressure of this compound is not high, the use of a respirator is recommended, especially when handling larger quantities or when there is a risk of aerosolization (e.g., during heating, sonicating, or vortexing).

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount. The following diagram and procedural steps outline a safe handling process from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don appropriate PPE Gather Gather all necessary equipment and reagents Prep->Gather Weigh Weigh the compound in the fume hood Prep->Weigh FumeHood Ensure fume hood is operational Gather->FumeHood Dissolve Dissolve or react the compound Weigh->Dissolve Transfer Transfer solution using appropriate techniques Dissolve->Transfer Decontaminate Decontaminate all surfaces and equipment Transfer->Decontaminate Doff Doff PPE in the correct order Decontaminate->Doff Waste Dispose of waste in a labeled, sealed container Doff->Waste

Caption: Workflow for the safe handling of 2-(Methylamino)cyclohex-2-en-1-one.

Procedural Steps:

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the location and operation of all safety equipment, including the safety shower, eyewash station, and fire extinguisher.

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace within a certified chemical fume hood.

    • Gather all necessary laboratory equipment (glassware, spatulas, stir bars, etc.) and reagents.

  • Handling:

    • Perform all manipulations of 2-(Methylamino)cyclohex-2-en-1-one, including weighing and transferring, within the fume hood.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • If transferring the compound as a solution, use a syringe or cannula to avoid splashes.

    • Keep the container of 2-(Methylamino)cyclohex-2-en-1-one tightly closed when not in use.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be used, followed by a thorough rinse with soap and water.

    • Carefully doff PPE, starting with the outer gloves, followed by the face shield, lab coat, inner gloves, and finally the goggles.

    • Wash your hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.

  • Spill:

    • Small Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

    • Large Spill: In the case of a large spill, evacuate the immediate area and alert your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(Methylamino)cyclohex-2-en-1-one and any contaminated materials is a critical component of safe laboratory practice.

  • Waste Collection: All waste containing 2-(Methylamino)cyclohex-2-en-1-one, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and the specific hazards (Corrosive, Acutely Toxic).

  • Disposal: The disposal of this chemical waste must be in accordance with all local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash. Contact your institution's environmental health and safety department for specific disposal procedures.

By integrating these safety protocols into your laboratory workflow, you can confidently and safely work with 2-(Methylamino)cyclohex-2-en-1-one, fostering a secure environment for groundbreaking research.

References

  • Loba Chemie. (2018, April 12). 2-Cyclohexen-1-one MSDS. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.